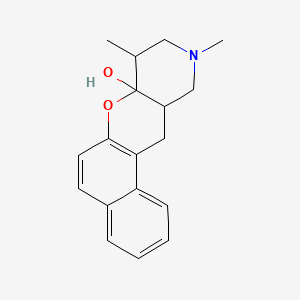
Naranol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Naranol involves multiple steps, starting from the appropriate precursors. The synthetic route typically includes the formation of the tetracyclic core structure through a series of cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to maximize yield and purity .
Chemical Reactions Analysis
Naranol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .
Scientific Research Applications
Naranol has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a model compound for studying tetracyclic structures and their reactivity. In biology and medicine, this compound’s reported antidepressant, anxiolytic, and antipsychotic activities make it a compound of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism by which Naranol exerts its effects is not fully understood. it is believed to interact with neurotransmitter systems in the brain, potentially modulating the activity of serotonin, dopamine, and norepinephrine. These interactions may contribute to its reported antidepressant, anxiolytic, and antipsychotic activities. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Naranol can be compared to other tetracyclic compounds, such as mirtazapine and maprotiline, which are also used as antidepressants. While these compounds share a similar core structure, this compound’s unique substituents and specific ring fusion patterns distinguish it from other tetracyclic antidepressants. This uniqueness may contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
CAS No. |
22292-91-7 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
13,15-dimethyl-11-oxa-15-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8-pentaen-12-ol |
InChI |
InChI=1S/C18H21NO2/c1-12-10-19(2)11-14-9-16-15-6-4-3-5-13(15)7-8-17(16)21-18(12,14)20/h3-8,12,14,20H,9-11H2,1-2H3 |
InChI Key |
RQYOELZDSAMKIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC2C1(OC3=C(C2)C4=CC=CC=C4C=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


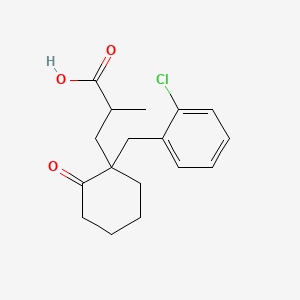
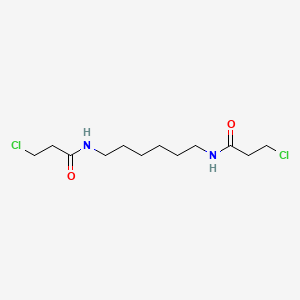
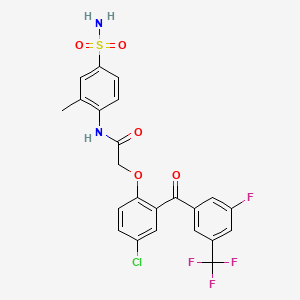

![4,4'-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol)](/img/structure/B14165489.png)
![methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B14165495.png)
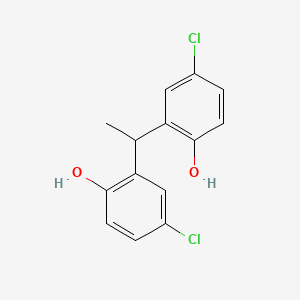
![3-Acetamidofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B14165513.png)

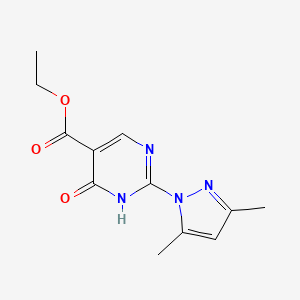
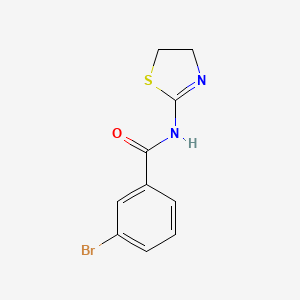
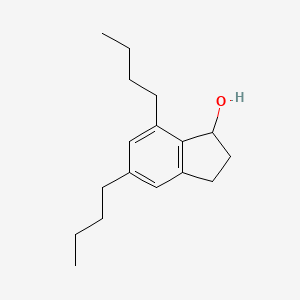
![1-Methylbicyclo[3.1.0]hexane](/img/structure/B14165546.png)

